molecular formula C15H18FNO3 B12617542 (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester CAS No. 1017789-55-7

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester

Cat. No.: B12617542
CAS No.: 1017789-55-7
M. Wt: 279.31 g/mol
InChI Key: WOKYLBIWLJJYBY-UHFFFAOYSA-N
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Description

(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorinated phenyl ring, a piperidinone moiety, and an acetic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-aminobutyric acid derivatives.

    Introduction of the Fluorinated Phenyl Ring: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the acetic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinone moiety, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring, altering the compound’s properties.

    Substitution: The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals and other fine chemicals. Its unique properties make it valuable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine and piperidinone share structural similarities with (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester.

    Fluorinated Aromatics: Compounds like 4-fluorobenzene and other fluorinated aromatic compounds exhibit similar chemical properties due to the presence of the fluorine atom.

Uniqueness: The combination of a fluorinated phenyl ring, a piperidinone moiety, and an acetic acid ethyl ester group makes this compound unique. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1017789-55-7

Molecular Formula

C15H18FNO3

Molecular Weight

279.31 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17/h3-6,14H,2,7-10H2,1H3

InChI Key

WOKYLBIWLJJYBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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